

In-Depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-3-morpholinopyrazin-2-amine

Cat. No.: B039701

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for **5-Bromo-3-morpholinopyrazin-2-amine**. Given the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and data from analogous structures.

Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₁ BrN ₄ O
Molecular Weight	259.10 g/mol [1]
CAS Number	117719-17-2 [2]
IUPAC Name	5-bromo-3-morpholin-4-ylpyrazin-2-amine

Predicted Spectroscopic Data

The following spectral data are predicted based on the chemical structure of **5-Bromo-3-morpholinopyrazin-2-amine** and are intended to serve as a reference for researchers.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.70	s	1H	Pyrazine C6-H
~4.85	br s	2H	-NH ₂
~3.85	t, J = 4.8 Hz	4H	Morpholine -O-CH ₂ -
~3.30	t, J = 4.8 Hz	4H	Morpholine -N-CH ₂ -

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~150.5	Pyrazine C2
~148.0	Pyrazine C3
~135.0	Pyrazine C6
~115.0	Pyrazine C5
~66.8	Morpholine -O-CH ₂ -
~49.5	Morpholine -N-CH ₂ -

Predicted Mass Spectrometry Data (ESI-MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion $[\text{M}+\text{H}]^+$ of nearly equal intensity, separated by 2 m/z units.

m/z	Ion
259.0	$[\text{M}(^{79}\text{Br})+\text{H}]^+$
261.0	$[\text{M}(^{81}\text{Br})+\text{H}]^+$

Experimental Protocols

A plausible synthetic route for **5-Bromo-3-morpholinopyrazin-2-amine** involves the nucleophilic aromatic substitution of a dihalogenated aminopyrazine with morpholine.

Synthesis of 5-Bromo-3-morpholinopyrazin-2-amine

This protocol describes a potential method for the synthesis of the title compound.

Materials:

- 3,5-Dibromopyrazin-2-amine
- Morpholine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

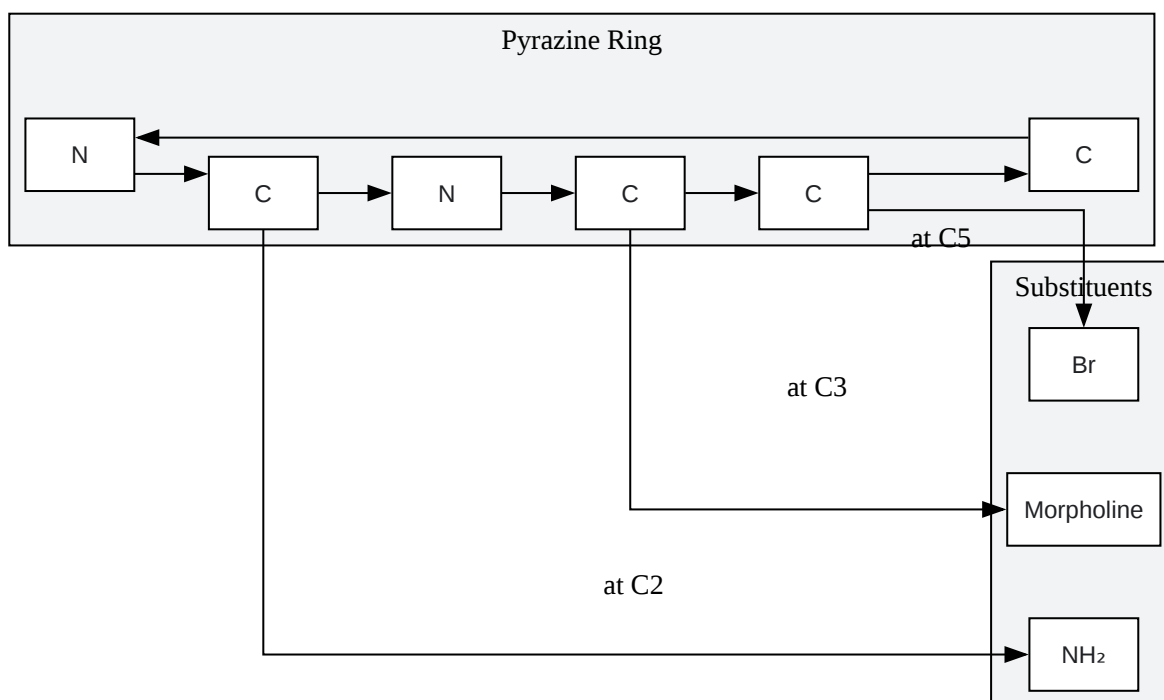
Procedure:

- To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield **5-Bromo-3-morpholinopyrazin-2-amine**.

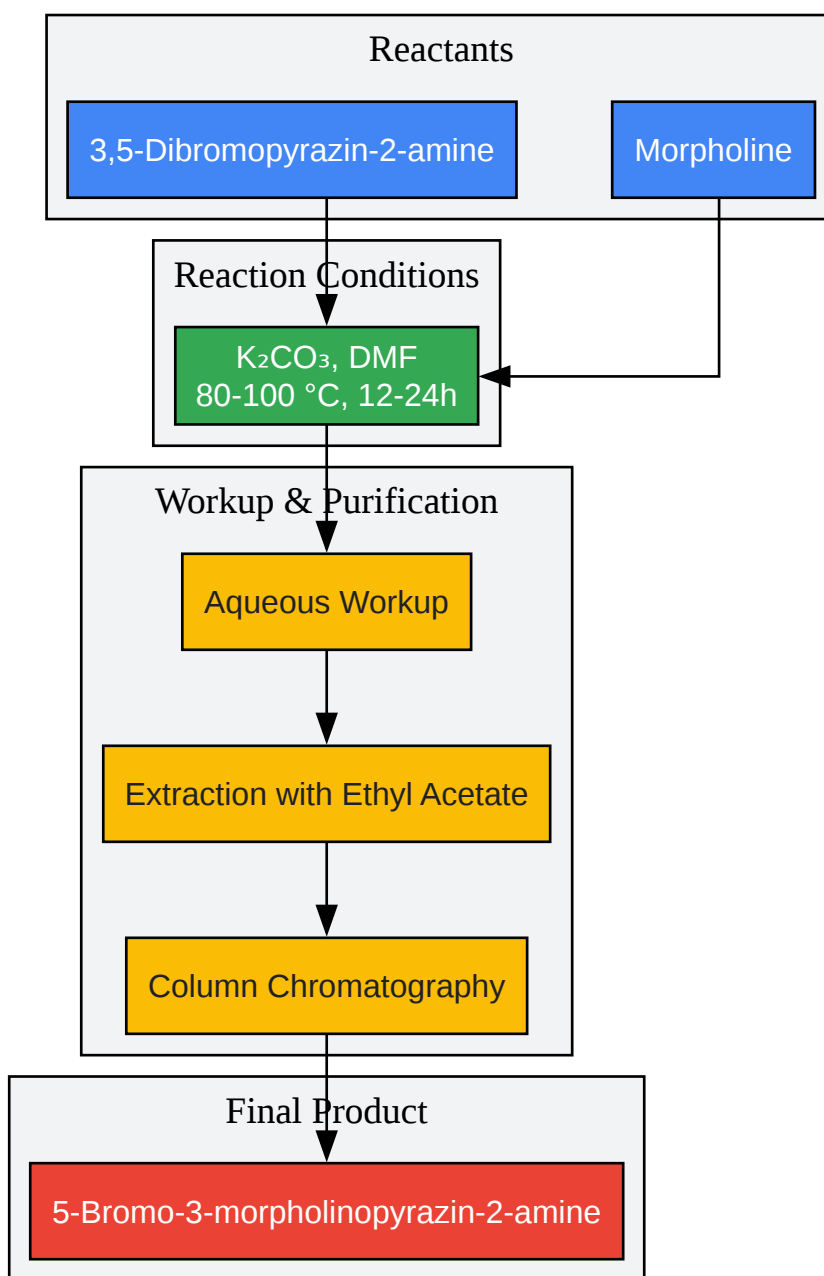
Visualizations

The following diagrams illustrate the chemical structure and a potential synthetic workflow.



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Caption: Chemical structure of **5-Bromo-3-morpholinopyrazin-2-amine**.



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References

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- 2. 117719-17-2 | 5-Bromo-3-morpholinopyrazin-2-amine | Next Peptide [nextpeptide.com]
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